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This technical support guide is designed for researchers, scientists, and drug development

professionals who encounter the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error during

their MOPAC calculations. This error indicates that the Self-Consistent Field (SCF) procedure,

an iterative process to solve the Hartree-Fock equations, has failed to converge. This guide

provides a structured approach to diagnosing and resolving this common issue.

Frequently Asked Questions (FAQs)
Q1: What does the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error in MOPAC signify?

A1: This error means that the iterative process used to calculate the electronic structure of your

molecule did not converge to a stable solution. In each step of the SCF procedure, a new

electron density is calculated from the previous one. This process is repeated until the electron

density, and therefore the total energy, no longer changes between iterations. If the calculation

exceeds the maximum number of iterations without reaching this stable point, the "UNABLE TO

ACHIEVE SELF-CONSISTENCE" error is reported.

Q2: What are the common causes for SCF convergence failure in MOPAC?

A2: Several factors can lead to SCF convergence failure:

Poor Initial Geometry: An unrealistic or high-energy initial molecular structure is a frequent

cause. This can lead to large changes in the electron density between SCF iterations,

causing oscillations.
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Difficult Electronic Structures: Molecules with unusual electronic structures, such as those

with multiple resonance forms, biradical character, or near-degenerate frontier molecular

orbitals (a small HOMO-LUMO gap), can be challenging to converge.

Charge Oscillations: In some cases, the charge distribution oscillates between iterations,

where a large charge builds up on an atom in one iteration and is then overcompensated for

in the next.[1]

Slow Convergence: The SCF procedure may be converging, but too slowly to reach the

criterion within the default number of iterations.[1]

Q3: Are there any simple initial steps I can take to resolve this error?

A3: Yes, before attempting more advanced solutions, consider these initial steps:

Check Your Input Geometry: Carefully inspect your input coordinates for any unrealistic bond

lengths, angles, or steric clashes. It is often beneficial to perform a preliminary geometry

optimization with a less computationally demanding method or a molecular mechanics force

field.

Restart the Calculation: Sometimes, simply restarting the calculation can be effective.

MOPAC may use a different initial guess for the density matrix, which might lead to

convergence.

Troubleshooting Guide: A Step-by-Step Protocol
If the initial steps do not resolve the convergence failure, a more systematic approach is

required. The following protocol outlines a series of computational experiments to achieve self-

consistency.

Experimental Protocol: Systematic Troubleshooting of
SCF Convergence

Initial Assessment and Geometry Refinement:

Methodology: Carefully examine the initial molecular geometry for any anomalies. If

possible, perform a quick geometry optimization using a molecular mechanics method
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(e.g., using software like Avogadro or ArgusLab) before submitting to MOPAC.

Rationale: A more reasonable starting geometry reduces the initial energy and can prevent

large, destabilizing changes in the electronic structure during the early SCF cycles.

Employing MOPAC's Built-in Convergence Enhancers:

Methodology: Modify your MOPAC input file to include keywords that activate different

SCF convergence algorithms. It is recommended to try these in the order presented in the

table below, starting with the less computationally intensive options.

Rationale: MOPAC includes several powerful algorithms designed to handle different types

of convergence problems, from simple oscillations to more complex issues.[1]

Data Presentation: Comparison of MOPAC SCF
Convergence Keywords
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Keyword
Description &
Intended Use

Relative
Computational
Cost

Key Parameters &
Starting Values

(Default)

MOPAC's standard

converger, which

includes techniques

like oscillation

damping and three-

point density matrix

interpolation.[1]

Low N/A

SHIFT=n.n

This keyword shifts

the energy of the

virtual molecular

orbitals, which can

help to damp

oscillations.[1] It is

particularly useful for

systems with a small

HOMO-LUMO gap.

Low

Start with SHIFT=5.0.

The value can be

increased if

oscillations persist.

PULAY

Implements Pulay's

Direct Inversion in the

Iterative Subspace

(DIIS) method. This

method is very

effective for many

systems but can

sometimes lead to

slow convergence.

Medium

No parameters. Can

be combined with

SHIFT.

CAMP or CAMP-KING Utilizes the Camp-

King converger, a

robust algorithm that

is almost guaranteed

to achieve

convergence.

However, it is

High No parameters.

Should be used as a

last resort.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

http://openmopac.net/manual/SCF_convergence.html
http://openmopac.net/manual/SCF_convergence.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


significantly more

time-consuming.

DAMP=n.nn

In MOZYME

calculations, this

keyword can be used

to damp SCF

oscillations.

Low

Values in the range of

0.5 are often

successful.

Mandatory Visualization
Logical Workflow for Troubleshooting SCF Convergence
The following diagram illustrates a logical workflow for addressing the "UNABLE TO ACHIEVE

SELF-CONSISTENCE" error in MOPAC.
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Start: MOPAC Calculation

Error:
UNABLE TO ACHIEVE
SELF-CONSISTENCE?

SCF Converged:
Proceed with Analysis

No

Step 1: Inspect and Refine
Initial Molecular Geometry

Yes

Re-run MOPAC

Error Persists?

No

Step 2: Add Keyword 'SHIFT=5.0'

Yes

Re-run MOPAC

Error Persists?

No

Step 3: Add Keyword 'PULAY'

Yes

Re-run MOPAC

Error Persists?

No

Step 4: Use 'CAMP-KING' (Last Resort)

Yes

Re-run MOPAC

Error Persists?

No

Further Assistance Required:
Consult MOPAC Documentation

or Expert User

Yes

Click to download full resolution via product page

Caption: A flowchart for systematically troubleshooting MOPAC SCF convergence errors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. openmopac.net [openmopac.net]

To cite this document: BenchChem. [MOPAC Technical Support Center: Troubleshooting
Self-Consistency Errors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609853#interpreting-mopac-error-unable-to-
achieve-self-consistence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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